Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate is a complex organic compound characterized by its unique thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting 4-fluorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the intermediate 4-fluorophenylthiourea. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring.
Amino Substitution: The thiazolidinone intermediate is then reacted with m-toluidine under acidic conditions to introduce the m-tolylamino group.
Esterification: Finally, the compound is esterified with methyl chloroacetate in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the thiazolidinone ring.
Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.
Scientific Research Applications
Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate exerts its effects involves several pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic rings allow for potential intercalation into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups are often studied for their biological activities.
Uniqueness
Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
methyl 2-(N-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-3-methylanilino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-12-4-3-5-15(10-12)21(11-16(23)26-2)18-17(24)22(19(25)27-18)14-8-6-13(20)7-9-14/h3-10,18H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJPQNZCUYZTII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)OC)C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.